7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (C₁₁H₁₂ClN₃O) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at position 7 and a tetrahydro-2H-pyran-2-yl (THP) group at position 1. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O |
| Molecular Weight | 237.68 g/mol |
| Purity | ≥95% |
| Key Substituents | Cl (position 7), THP (position 1) |
The THP group likely enhances solubility in polar organic solvents compared to non-polar aromatic substituents, while the chlorine atom may influence electronic effects and reactivity in further derivatization .
Properties
IUPAC Name |
7-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBJRMVQJPFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164228 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 7-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-49-6 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 7-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416712-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 7-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the use of a chloro-substituted pyrazole and a tetrahydro-2H-pyran-2-yl-substituted pyridine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Physical Property Comparisons
Below is a comparison of the target compound with structurally related pyrazolo[4,3-c]pyridine derivatives:
*Estimated based on molecular formula.
Key Observations :
- Halogen Effects : The chloro-substituted target compound has a lower molecular weight and likely higher reactivity in cross-coupling reactions compared to bromo/iodo analogs (e.g., 7-bromo-3-iodo derivative) .
- Solubility : The THP group in the target compound improves solubility compared to fully aromatic derivatives (e.g., 7-(4-chlorophenyl)-analog), which exhibit higher melting points due to crystalline packing .
Biological Activity
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that possesses a unique structure, characterized by a chloro substituent at the 7-position and a tetrahydro-2H-pyran-2-yl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structure and Composition
- Chemical Formula : CHClNO
- Molecular Weight : 237.69 g/mol
- CAS Number : 1416712-66-7
Synthesis
The synthesis of this compound typically involves the condensation of pyrazole and pyridine derivatives under reflux conditions, often utilizing bases and solvents to facilitate the reaction. Advanced methods may include continuous flow reactors for improved yield and purity.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .
Anticancer Potential
Research has highlighted the anticancer potential of this compound class. For example, preliminary investigations suggest that it can inhibit specific molecular pathways involved in tumor growth. The binding affinity to various biological targets is notable, which may contribute to its antiproliferative effects against human tumor cell lines .
The mechanism of action involves the interaction of the compound with specific enzymes or receptors, modulating their activity and leading to various biological effects. This modulation can influence cell signaling pathways critical for cancer progression and microbial resistance.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
| Compound | Target | Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound 24 | Mycobacterium tuberculosis | Potent against drug-resistant strains | 0.5 - 1.0 |
| Compound 45 | Candida albicans | Strong antifungal activity | <0.05 - 0.1 |
These findings underscore the potential of this compound in therapeutic applications against resistant pathogens and cancer cells.
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-6-methyl-1H-pyrazolo[4,3-b]pyridine | Chlorine at C6, methyl at C3 | Varies; less potent than target compound |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | Bromine instead of chlorine | Different binding affinity |
The presence of both chloro and tetrahydro-pyran groups in the target compound enhances its solubility and bioavailability, which are crucial for its therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical method involves reacting 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde with PdCl₂(PPh₃)₂ as a catalyst, DMF as a solvent, and microwave irradiation (120°C, 30 minutes). Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns structural features, such as pyridine protons (δ 8.2–8.5 ppm) and tetrahydro-2H-pyran protons (δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks).
- HPLC : Validates purity (>98% by reverse-phase chromatography) .
Q. What safety protocols are critical during experimental handling?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin contact; wash immediately with water if exposed.
- Store waste in sealed containers and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How should researchers resolve contradictions between theoretical and experimental NMR data?
Discrepancies may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria.
- Deuterated Solvents : Reduces signal splitting.
- X-ray Crystallography : Validates structural assignments (e.g., dihedral angles between aromatic rings) .
Q. What methodologies are effective for studying its kinase inhibition activity?
- Kinase Assays : Use ADP-Glo™ or radiometric assays to measure IC₅₀ values across kinase panels.
- Molecular Docking : Predict binding modes using software like AutoDock Vina.
- Mutagenesis Studies : Validate key residues in kinase active sites .
Q. How can stability under varying storage conditions be assessed?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
- Analytical Monitoring : Track degradation via HPLC and LC-MS.
- Recommendations : Store at –20°C in amber vials under inert atmosphere .
Q. What strategies address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Solubilize via protonation/deprotonation (e.g., pH 3–5).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) .
Data Analysis and Validation
Q. How are crystallographic data used to validate molecular structure?
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and packing interactions (e.g., π–π stacking distances of 3.8 Å between pyridine and phenyl rings) .
- Comparison with NMR : Cross-validate hydrogen bonding networks and torsional conformations.
Q. What statistical methods ensure reproducibility in synthetic yields?
- Design of Experiments (DoE) : Optimize variables (catalyst, temperature, solvent) via factorial designs.
- Error Analysis : Calculate standard deviations across triplicate runs.
- Purification Metrics : Report recovery rates after column chromatography .
Troubleshooting Experimental Challenges
Q. Why might HPLC analysis show multiple peaks despite high MS purity?
Q. How to mitigate byproduct formation during cross-coupling?
- Protecting Groups : Temporarily block reactive sites (e.g., –NH₂).
- Catalyst Screening : Test alternatives like Pd(OAc)₂ with ligands (XPhos) .
Mechanistic and Functional Studies
Q. What in silico tools predict metabolic pathways for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
